![molecular formula C26H22BrN5O2 B1668664 CB30865 CAS No. 206275-15-2](/img/structure/B1668664.png)
CB30865
Descripción general
Descripción
CB30865 es un compuesto citotóxico altamente potente que se descubrió durante el desarrollo de inhibidores de la timidilato sintasa como agentes anticancerígenos . Es conocido por su inhibición subnanomolar de la nicotinamida fosforribosiltransferasa, una enzima presente en la vía biosintética de NAD . Este compuesto ha demostrado ser prometedor en la investigación del cáncer debido a su mecanismo de acción único y alta citotoxicidad .
Métodos De Preparación
Análisis De Reacciones Químicas
CB30865 sufre varios tipos de reacciones químicas, incluida la inhibición de la timidilato sintasa y la nicotinamida fosforribosiltransferasa . Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos y catalizadores . Los principales productos formados a partir de estas reacciones son compuestos citotóxicos que exhiben una alta potencia contra varias líneas celulares de cáncer . La citotoxicidad del compuesto no es sensible a la adición de un panel de metabolitos, lo que indica un mecanismo de acción único .
Aplicaciones Científicas De Investigación
Anticancer Potential
CB30865 has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Its effectiveness in inhibiting cell growth has been demonstrated across various human and mouse cell lines.
Case Studies
- A study involving the NCI anticancer drug-discovery screen revealed that this compound displayed an activity pattern inconsistent with known anti-tumor agents, suggesting a novel mechanism of action .
- In experiments with resistant cell lines, this compound maintained its efficacy even in the presence of thymidine, contrasting with other compounds that lost effectiveness under similar conditions .
Research in Cellular Metabolism
Recent studies have explored the role of this compound in cellular metabolism, particularly its interaction with nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis.
Target Identification
- Chemical proteomics has established Nampt as a molecular target for this compound, indicating its potential role in manipulating cellular metabolism to enhance cytotoxicity against cancer cells .
Implications for Cancer Therapy
- By targeting Nampt, this compound may disrupt metabolic pathways essential for cancer cell survival, providing a dual mechanism of action: inhibiting DNA synthesis while also affecting metabolic processes .
Comparative Efficacy
To further illustrate the potential of this compound, the following table compares its efficacy against other similar compounds:
Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |
---|---|---|---|
This compound | 156 | Thymidylate synthase inhibitor | Maintains activity despite resistance |
CB300179 | 508 | Thymidylate synthase inhibitor | Reduced potency with thymidine |
CB300189 | 250 | Thymidylate synthase inhibitor | Reduced potency with thymidine |
Mecanismo De Acción
El mecanismo de acción de CB30865 implica la inhibición de la nicotinamida fosforribosiltransferasa, una enzima presente en la vía biosintética de NAD . Esta inhibición conduce a una disminución de los niveles de NAD, lo que a su vez afecta el metabolismo energético de las células cancerosas . La citotoxicidad del compuesto se debe a su inhibición subnanomolar de la nicotinamida fosforribosiltransferasa, que es esencial para la supervivencia de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la vía biosintética de NAD y las enzimas que dependen de NAD para su actividad .
Comparación Con Compuestos Similares
CB30865 es único entre los compuestos similares debido a su alta potencia y mecanismo de acción único . Los compuestos similares incluyen otros inhibidores de la timidilato sintasa basados en quinazolina, como CB300179 y CB300189 . Estos compuestos también exhiben citotoxicidad, pero this compound es significativamente más potente y tiene un mecanismo de acción diferente . La principal diferencia radica en la posición del nitrógeno en el anillo de piridina, lo que afecta la citotoxicidad y el mecanismo de acción del compuesto .
Actividad Biológica
CB30865, a compound identified as a potent cytotoxic agent, primarily targets nicotinamide phosphoribosyltransferase (Nampt). This enzyme plays a critical role in the NAD+ biosynthesis pathway, which is essential for cellular metabolism and energy production. The inhibition of Nampt has been explored as a therapeutic strategy in cancer treatment due to the metabolic dependencies of cancer cells on NAD+.
This compound is characterized by its unique molecular structure, which includes a 3-pyridylmethylamide substituent that is crucial for its activity. The compound's effectiveness is attributed to its ability to inhibit Nampt, leading to decreased NAD+ levels and subsequent induction of apoptosis in cancer cells.
Key Structural Features:
- A Region : 3-pyridylmethylamide substituent critical for activity.
- D Region : Small unsaturated groups enhance potency.
- E Region : Requires a quinazolin-4-one or 1,2,3-benzotriazin-4-one group for activity.
Biological Activity Data
The biological activity of this compound has been assessed through various assays and studies. Below is a summary of key findings:
Case Studies and Research Findings
- Fleischer et al. (2019) conducted a study using chemical proteomics to identify Nampt as the target of this compound. Their findings demonstrated that the compound effectively reduces cell viability in ovarian cancer cells through apoptosis induction.
- In Vivo Studies : Additional studies have shown that this compound does not result in significant weight loss in animal models, indicating a favorable safety profile compared to other NAMPT inhibitors like FK866, which have shown dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues .
- Comparative Analysis : Research comparing this compound with other NAMPT inhibitors highlighted its superior potency and lower toxicity profile, making it a promising candidate for further clinical development .
Propiedades
IUPAC Name |
4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBLWMBWXIKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432117 | |
Record name | CB30865 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206275-15-2 | |
Record name | CB30865 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.